1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALALOSTRQNGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with benzoyl chloride to form an intermediate, which is then treated with sulfur-containing reagents to introduce the benzylsulfanyl group. The final cyclization step forms the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The benzylsulfanyl (-S-CH₂C₆H₅) group at position 2 is susceptible to nucleophilic substitution or oxidation reactions. For example:
-
Oxidation to Sulfoxide/Sulfone :
Treatment with oxidizing agents like H₂O₂ or m-CPBA could convert the sulfide to sulfoxide (-SO-CH₂C₆H₅) or sulfone (-SO₂-CH₂C₆H₅), altering electronic properties and reactivity . -
Alkylation/Dealkylation :
The sulfur atom may act as a nucleophile in alkylation reactions with alkyl halides or participate in dealkylation under acidic conditions .
Reactivity of the Dihydroimidazole Ring
The 4,5-dihydro-1H-imidazole moiety (a partially saturated ring) exhibits distinct reactivity compared to fully aromatic imidazoles:
-
Dehydrogenation :
Catalytic hydrogenation or treatment with oxidizing agents (e.g., DDQ) could aromatize the ring to form 1-benzoyl-2-(benzylsulfanyl)-1H-imidazole . -
Electrophilic Substitution :
The saturated C4–C5 bond may undergo electrophilic addition (e.g., bromination with NBS) .
Benzoyl Group Transformations
The N1-benzoyl group (-COC₆H₅) can participate in:
-
Hydrolysis :
Acidic or basic hydrolysis would yield a primary amine derivative (NH-imidazole) . -
Aminolysis :
Reaction with amines could replace the benzoyl group with other acyl/aryl substituents .
Cross-Coupling Reactions
The benzylsulfanyl group might enable C–S bond activation in transition-metal-catalyzed cross-coupling reactions (e.g., with Pd or Cu catalysts) , though no direct examples were identified for this compound.
Table: Hypothetical Reaction Pathways
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Sulfur oxidation | H₂O₂, CH₃COOH, 0°C | 2-(Benzylsulfinyl/sulfonyl)-dihydroimidazole |
| Ring dehydrogenation | DDQ, CH₂Cl₂, reflux | Aromatic 1H-imidazole derivative |
| Benzoyl hydrolysis | 6M HCl, 100°C | 1-Amino-2-(benzylsulfanyl)-4,5-dihydroimidazole |
| Electrophilic bromination | NBS, DCM, 0°C → rt | 4-Bromo-1-benzoyl-2-(benzylsulfanyl)-dihydroimidazole |
Research Gaps and Recommendations
No experimental data specifically addressing this compound’s reactivity were found in the reviewed literature. Future studies should:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole | 32 | E. coli |
| 2-(4-Ethoxyphenyl) derivative | 16 | S. aureus |
Anticancer Potential
Research is ongoing to explore the anticancer potential of this compound. Studies have shown that imidazole derivatives can interact with specific molecular targets involved in cancer progression. For instance, the compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.
Mechanism of Action
The mechanism of action involves interaction with enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzylsulfanyl group can undergo redox reactions, influencing cellular redox states.
Case Study: Antiviral Activity
A comprehensive review highlighted the antiviral properties of benzimidazole derivatives against various viral strains such as HIV and HCV. Some compounds exhibited notable antiviral activity with IC50 values in the low micromolar range, indicating potential for further development.
Material Science
Development of New Materials
this compound is also being explored in the development of new materials with specific properties such as conductivity and fluorescence. The unique chemical structure allows for modification and incorporation into polymer matrices for advanced applications.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Electron-Donating vs. In contrast, benzenesulfonyl analogs (e.g., ) exhibit electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation.
- Synthetic Yields : Modifications to Fujioka’s method (e.g., using concentrated dichloromethane solutions) increased yields for 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole from 65% to 78% . Similar optimizations could benefit the synthesis of the target compound.
- Biological Activity : Imidazolines with 4,5-dihydro-1H-imidazole cores are prevalent in pharmacophore models for proton-antiporter substrates . However, substituent choice dictates specificity; clonidine-like activity requires rigid aromatic systems, while bulkier groups (e.g., benzylsulfanyl) may shift activity toward antimicrobial or catalytic applications .
Biological Activity
1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is an imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, which may influence its interactions with biological targets.
Structural Characteristics
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 288.37 g/mol
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzylsulfanyl and benzoyl groups may facilitate non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.
Anticancer Properties
Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown:
- Inhibition of Tumor Growth : Compounds with imidazole rings have been noted for their ability to inhibit tubulin polymerization, thereby affecting cancer cell proliferation. The mechanism involves interaction with the colchicine binding site on tubulin .
- Selectivity Against Drug-resistant Cells : Certain imidazole derivatives have demonstrated effectiveness against multidrug-resistant cancer cells, suggesting that modifications in their structure can enhance therapeutic efficacy .
Antimicrobial Activity
Imidazole derivatives have also been studied for their antimicrobial properties. The presence of the benzylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial activity.
Table 1: Summary of Biological Activities of Related Imidazole Derivatives
Pharmacological Studies
In vivo studies have suggested that imidazole derivatives can modulate various biological pathways. For example:
Q & A
Q. What are the established synthetic methodologies for 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole?
A common approach involves nucleophilic substitution and alkylation reactions. For example, allylation of imidazole precursors (e.g., 2-(benzylthio)-4,5-diphenyl-1H-imidazole) using potassium hydroxide and allyl bromide in dimethyl sulfoxide (DMSO) can introduce substituents at the N1 position . Alternatively, benzoylation at the imidazole ring’s nitrogen can be achieved via benzoyl chloride under basic conditions. Reaction optimization should prioritize yield and purity by adjusting stoichiometry, solvent polarity, and reaction time .
Q. How is the structural conformation of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, dihedral angles between the imidazole ring and substituents (e.g., benzoyl or benzyl groups) can reveal non-planar conformations critical for intermolecular interactions. In related compounds, SC-XRD data showed dihedral angles of 35.78° (imidazole vs. benzene ring) and 82.09° (imidazole vs. allyl group), highlighting steric effects . NMR (¹H/¹³C) and FTIR further validate functional groups, such as the benzylsulfanyl (–S–CH₂C₆H₅) moiety .
Q. What biological assays are typically used to evaluate its pharmacological potential?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., EGFR-driven models) to assess IC₅₀ values .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Enzyme inhibition : Molecular docking against targets like EGFR tyrosine kinase to predict binding affinity .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in benzylsulfanyl group incorporation?
- Precursor activation : Use thiol-protecting groups (e.g., trityl) to prevent oxidation during synthesis .
- Catalytic enhancement : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve reaction kinetics .
- Byproduct analysis : TLC or HPLC monitoring can identify intermediates, enabling stepwise optimization (e.g., adjusting pH in aqueous workup to minimize hydrolysis) .
Q. How do intermolecular interactions influence crystallographic packing and solubility?
Crystal packing in imidazole derivatives is governed by:
- C–H⋯O hydrogen bonds : Observed in chains along the crystallographic b-axis, enhancing stability .
- C–H⋯π interactions : Between aromatic protons and phenyl rings, reducing solubility in polar solvents. Computational tools like Mercury (CCDC) can model these interactions .
- Solubility modulation : Introducing polar substituents (e.g., hydroxyl or carboxyl groups) disrupts packing, as seen in analogues with 4-hydroxypropyl groups .
Q. How to resolve contradictions in reported biological activity data across studies?
- Standardized protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to account for metabolite interference .
- Structural analogues : Compare activity trends in derivatives (e.g., halogen substitution at R4/R5 positions) to identify pharmacophores .
Methodological Frameworks
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME or pkCSM for absorption, distribution, and toxicity parameters (e.g., BBB permeability, hERG inhibition) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to model ligand-protein stability (e.g., binding to EGFR over 100 ns trajectories) .
- Density Functional Theory (DFT) : Gaussian 09 to calculate frontier molecular orbitals (HOMO/LUMO), correlating with reactivity .
Q. How to design structure-activity relationship (SAR) studies for imidazole derivatives?
Q. What analytical techniques validate purity and stability under storage conditions?
- HPLC-PDA : Purity >98% with a C18 column (acetonitrile/water gradient) .
- Accelerated stability studies : 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic or oxidative byproducts .
Data Interpretation and Theory
Q. How to link experimental findings to theoretical frameworks in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
